molecular formula C16H12N6OS B2936688 N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034532-40-4

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2936688
CAS No.: 2034532-40-4
M. Wt: 336.37
InChI Key: CWAXDDKYFJOYBF-UHFFFAOYSA-N
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Description

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that integrates multiple functional groups, including a pyridine ring, a triazole ring, and a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.

    Construction of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring is typically synthesized through a cyclization reaction involving a thiourea derivative and a halogenated aromatic compound.

    Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the benzo[d]thiazole derivative using amide bond formation techniques, often employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or dihydrotriazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and benzo[d]thiazole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific functional groups involved. For example, oxidation of the benzo[d]thiazole ring yields sulfoxides or sulfones, while substitution reactions can introduce various substituents, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide exhibits potential as a bioactive molecule. It can interact with various biological targets, including enzymes and receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its structure suggests possible applications as an antimicrobial, anticancer, or anti-inflammatory agent. Research is ongoing to elucidate its efficacy and safety profiles in preclinical and clinical studies.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for more complex chemical entities.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-4-ylmethyl)benzo[d]thiazole-6-carboxamide
  • N-(1H-1,2,3-triazol-4-ylmethyl)benzo[d]thiazole-6-carboxamide
  • N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Uniqueness

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, or specificity for certain biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-[(1-pyridin-4-yltriazol-4-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS/c23-16(11-1-2-14-15(7-11)24-10-19-14)18-8-12-9-22(21-20-12)13-3-5-17-6-4-13/h1-7,9-10H,8H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAXDDKYFJOYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCC3=CN(N=N3)C4=CC=NC=C4)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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